4-Hydroxy-N-(pyridin-2-yl)benzamide as Acalabrutinib Impurity 45: Regulatory-Grade Identity Differentiation from Non-Impurity Benzamide Analogs
4-Hydroxy-N-(pyridin-2-yl)benzamide is definitively characterized as Acalabrutinib Impurity 45, a process-related impurity arising during the synthesis of the BTK inhibitor Acalabrutinib. Unlike generic N-pyridinylbenzamide analogs, this compound is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control applications supporting ANDA filings [1]. The product is traceable against pharmacopeial standards (USP or EP) and is specifically validated for use as a reference standard in forced degradation studies of Acalabrutinib [1]. No other positional isomer or hydroxy-substituted benzamide analog can substitute in this application due to non-identical chromatographic retention behavior, mass spectral fragmentation patterns, and UV absorption profiles [1].
| Evidence Dimension | Regulatory identity and validated analytical application |
|---|---|
| Target Compound Data | Validated reference standard for Acalabrutinib Impurity 45; supplied with full characterization data; traceable to USP/EP standards |
| Comparator Or Baseline | Generic N-pyridinylbenzamide analogs (e.g., N-(pyridin-2-yl)benzamide, N-(pyridin-3-yl)benzamide, ortho-hydroxy analogs) |
| Quantified Difference | Validated vs. not validated for Acalabrutinib impurity profiling |
| Conditions | Analytical method development, ANDA regulatory filing, forced degradation studies |
Why This Matters
Procurement of this specific compound is non-negotiable for laboratories performing Acalabrutinib impurity profiling due to regulatory compliance and method validation requirements.
- [1] SynZeal Research. Acalabrutinib Impurity 45 (CAS No. 271258-71-0). Technical datasheet. 2025. View Source
